3,5-Dibromo-4-iodo-tert-butylbenzene
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Overview
Description
3,5-Dibromo-4-iodo-tert-butylbenzene is a halogenated aromatic compound with the molecular formula C10H11Br2I and a molecular weight of 417.91 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a tert-butylbenzene ring, making it a valuable intermediate in organic synthesis and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-iodo-tert-butylbenzene typically involves the bromination and iodination of tert-butylbenzene. One common method includes the following steps:
Bromination: Tert-butylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-iodo-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield tert-butylbenzene derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Dibromo-4-iodo-tert-butylbenzene finds applications in various fields of scientific research, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-iodo-tert-butylbenzene involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms. These reactions can modify the structure and properties of the compound, making it useful for different applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyliodobenzene: An electron-rich aryl iodide used in similar reactions such as Heck and Suzuki-Miyaura coupling.
1-tert-Butyl-4-iodobenzene: Another halogenated aromatic compound with similar reactivity and applications.
Uniqueness
3,5-Dibromo-4-iodo-tert-butylbenzene is unique due to the presence of both bromine and iodine atoms on the same benzene ring, providing distinct reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2I/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKKRWMEGQTKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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